TSU-68 - 210644-62-5

TSU-68

Catalog Number: EVT-334197
CAS Number: 210644-62-5
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TSU-68, also known as TSU-68, is a synthetic small-molecule compound classified as a receptor tyrosine kinase inhibitor (RTKI). [, ] It plays a significant role in scientific research as a valuable tool for studying angiogenesis, tumor growth, and potential therapeutic targets for various cancers. [, , , , , , ]

α-Naphthoflavone

Compound Description: α-Naphthoflavone is a synthetic flavonoid and a known inhibitor of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 [, ].

Relevance: α-Naphthoflavone was used in studies to investigate the metabolic pathway of TSU-68. Results showed that α-naphthoflavone significantly inhibited the hydroxylation of TSU-68 by human liver microsomes, confirming the role of CYP1A2 in the metabolism of TSU-68 [, ].

Ethoxyresorufin

Compound Description: Ethoxyresorufin is a prodrug that is metabolized by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, to form the fluorescent product resorufin [, , ].

Relevance: The ethoxyresorufin O-deethylation assay was used to measure CYP1A1/2 activity in human hepatocytes treated with TSU-68. The study demonstrated that TSU-68 significantly induced CYP1A1/2 activity, as evidenced by the increased formation of resorufin [, , ]. This finding provided evidence for the autoinduction of TSU-68 metabolism.

5-Hydroxyindolinone Derivative of TSU-68

Compound Description: This is one of the three major metabolites of TSU-68 produced through hepatic oxidation [, ].

Relevance: Formation of the 5-hydroxyindolinone derivative of TSU-68 is a direct result of TSU-68 metabolism, primarily facilitated by the CYP1A2 enzyme. Studying this metabolite provides insights into the metabolic pathways of TSU-68 in the body [, ].

6-Hydroxyindolinone Derivative of TSU-68

Compound Description: This metabolite is formed through the hepatic oxidation of TSU-68, similar to the 5-hydroxyindolinone derivative [, ].

Relevance: Similar to the 5-hydroxyindolinone derivative, the formation of the 6-hydroxyindolinone derivative helps researchers understand the metabolic fate and clearance of TSU-68 in the body, which is crucial for optimizing its therapeutic use [, ].

7-Hydroxyindolinone Derivative of TSU-68

Compound Description: The third major metabolite of TSU-68 produced via hepatic oxidation, alongside the 5- and 6-hydroxyindolinone derivatives [, ].

Relevance: Studying the formation of the 7-hydroxyindolinone derivative contributes to a comprehensive understanding of TSU-68 metabolism. These metabolites are crucial for understanding drug clearance and potential drug-drug interactions [, ].

Dovitinib (TKI258)

Compound Description: Dovitinib is a multi-targeted receptor tyrosine kinase inhibitor (TKI) that exhibits activity against various kinases, including VEGFRs 1-3, FGFRs 1-3, PDGFR-B, FLT-3, KIT, RET, and CSF1R [].

Relevance: Dovitinib, like TSU-68, inhibits multiple receptor tyrosine kinases involved in angiogenesis. It serves as an example of a multi-targeted TKI that has faced challenges in drug development due to its broad spectrum of activity and potential for off-target effects. This highlights the complexity of developing drugs targeting these pathways and the need for selectivity to improve tolerability [].

Lucitanib (E3810)

Compound Description: Lucitanib is another multi-targeted TKI that potently inhibits VEGFRs 1-3, FGFRs 1-2, and CSF1R [].

Relevance: Lucitanib, like TSU-68, targets multiple receptor tyrosine kinases implicated in angiogenesis and tumor growth. It is another example of a non-selective FGFR inhibitor with a toxicity profile primarily attributed to VEGFR inhibition. This emphasizes the importance of developing more selective FGFR inhibitors to improve their safety profile [].

Nintedanib (BIBF1120), Ponatinib (AP24534), Brivanib (BMS-582664), Lenvatinib (E7080), ENMD-2076

Compound Description: These compounds represent a group of non-selective FGFR inhibitors that have been investigated in various clinical settings [].

Relevance: While these compounds show some activity against FGFRs, they often exhibit a broader spectrum of kinase inhibition, leading to off-target effects and toxicity. Their inclusion highlights the ongoing search for more selective and tolerable FGFR inhibitors compared to earlier multi-targeted agents like TSU-68 [].

JNJ-42756493, BGJ398, AZD4547, LY287445, TAS-120

Compound Description: These are newer-generation, selective FGFR TKIs being investigated for their potential in targeting FGFR aberrations in cancer [].

Relevance: These compounds demonstrate high in vitro kinase activity and specificity for FGFRs 1-3, offering potentially improved safety profiles compared to less selective inhibitors like TSU-68. Their development reflects the ongoing pursuit of more targeted and effective therapies for FGFR-driven cancers [].

Overview

Orantinib is an oral multi-kinase inhibitor primarily developed for the treatment of various cancers. It has shown promise in targeting fibroblast growth factor receptors and other kinases, making it a significant candidate in oncological pharmacotherapy. The compound is classified as a small molecule inhibitor and is part of the indole-based chemical family, which is known for its diverse biological activities.

Source and Classification

Orantinib was initially synthesized as part of a broader effort to develop new therapeutic agents targeting specific kinases involved in tumor growth and metastasis. It falls under the category of tyrosine kinase inhibitors, which are crucial in cancer treatment due to their role in signaling pathways that regulate cell division and survival. The compound's chemical identity can be found in various databases, including the ChEBI database, where it is cataloged under the identifier CHEBI:91088 .

Synthesis Analysis

The synthesis of Orantinib involves several key steps that utilize well-established organic chemistry techniques.

  1. Starting Materials: The synthesis typically begins with indole derivatives, which are modified through various reactions.
  2. Key Reactions:
    • Reductive Amination: This step transforms carbonyl groups into amines, crucial for building the core structure of Orantinib.
    • Lactamization: This reaction forms cyclic amides, enhancing the compound's structural integrity.
    • Coupling Reactions: These reactions link different molecular fragments to create the final product.

For instance, one synthetic pathway employs ceric ammonium nitrate for selective oxidation, followed by coupling with N,N-diethylethylenediamine and subsequent reduction using sodium borohydride . The use of ethanol as a solvent has been noted to improve yields significantly during these synthetic processes.

Molecular Structure Analysis

The molecular structure of Orantinib can be represented by its chemical formula and structural formula. It typically features an indole core fused with other functional groups that enhance its biological activity.

  • Molecular Formula: C19_{19}H20_{20}N4_{4}O
  • Molecular Weight: Approximately 320.39 g/mol

The structure includes a complex arrangement that allows for interactions with target proteins, particularly kinases involved in cancer progression.

Chemical Reactions Analysis

Orantinib undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  1. Formation of Intermediates: Key intermediates are formed through condensation and substitution reactions.
  2. Hydrogen Bonding: In biological contexts, Orantinib interacts with target proteins through hydrogen bonds and hydrophobic interactions, crucial for its efficacy as a kinase inhibitor .
  3. Mechanistic Pathways: Its reactivity can be influenced by environmental conditions such as pH and temperature during synthesis.
Mechanism of Action

Orantinib functions primarily by inhibiting specific kinases involved in signaling pathways that promote cancer cell proliferation and survival:

  • Target Kinases: It has been shown to inhibit fibroblast growth factor receptors and vascular endothelial growth factor receptors among others.
  • Process:
    • Upon administration, Orantinib binds to the ATP-binding site of these kinases.
    • This binding prevents the phosphorylation of downstream targets, effectively halting the signaling cascade responsible for tumor growth.

Data from mechanistic studies indicate that Orantinib exhibits a dose-dependent inhibition profile against its target kinases .

Physical and Chemical Properties Analysis

Orantinib possesses several notable physical and chemical properties that influence its behavior both in vitro and in vivo:

  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

Relevant analyses include high-performance liquid chromatography (HPLC) to assess purity and stability over time.

Applications

Orantinib is primarily explored for its potential applications in cancer therapy:

  • Antitumor Activity: Clinical trials have evaluated its efficacy against various cancers, including lung cancer and hepatocellular carcinoma.
  • Combination Therapies: Research indicates potential benefits when used alongside conventional therapies such as transcatheter arterial chemoembolization .
  • Research Tool: Beyond therapeutic applications, Orantinib serves as a valuable tool in biochemical research for studying kinase signaling pathways.

Properties

CAS Number

210644-62-5

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid
(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid
orantinib
SU 6668
SU006668
SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.